8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Beschreibung
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 8, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 6. This structure combines electron-donating (methyl) and electron-withdrawing (bromo, CF₃) substituents, creating a unique electronic profile that influences reactivity, solubility, and biological activity. The compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents .
Eigenschaften
CAS-Nummer |
1277178-03-6 |
|---|---|
Molekularformel |
C9H6BrF3N2 |
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
8-bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-3-14-8-7(10)2-6(4-15(5)8)9(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
XUNUHVIFZSRNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2N1C=C(C=C2Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide under specific conditions . Another method includes the use of radical reactions for the direct functionalization of imidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine or trifluoromethyl groups.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate for various diseases, including tuberculosis.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
(a) 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : Differs at position 3 (iodo vs. methyl).
- Impact: The larger iodine atom increases molecular weight (390.93 g/mol vs. However, iodine’s steric bulk may reduce metabolic stability compared to the smaller methyl group .
(b) 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : Bromine at position 2 instead of 7.
- Impact : Bromine at position 2 directs electrophilic substitution to position 3, whereas bromine at position 8 (as in the target compound) may influence reactivity at positions 5 or 7 due to electronic effects. The CF₃ group at position 6 enhances electron deficiency in both cases, but the target compound’s methyl group at position 3 provides localized electron donation, balancing ring electronics .
(c) 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : CF₃ at position 2 vs. 6.
- In contrast, CF₃ at position 6 (target compound) may enhance electrophilicity at position 5, a common site for functionalization in drug design .
(a) c-Met Inhibition
- Comparison with 8-Fluoroimidazo[1,2-a]pyridine : Replacement of bromine with fluorine at position 8 reduces steric hindrance and increases electronegativity, improving target binding in some kinase inhibitors. However, bromine’s larger size in the target compound may enhance hydrophobic interactions in enzyme pockets .
- Role of CF₃: The CF₃ group at position 6 in the target compound mimics the electron-deficient properties of bicyclic aromatic systems, a strategy used to optimize c-Met inhibitors. Similar CF₃-substituted analogues show improved potency compared to chloro or cyano derivatives .
(b) Anticholinesterase Activity
- Comparison with 3-Chloro Derivatives : Electron-withdrawing chloro substituents at position 3 (vs. methyl in the target compound) reduce cholinesterase inhibition (IC₅₀ values increase by 2–3-fold). The methyl group’s electron-donating nature stabilizes the imidazo[1,2-a]pyridine ring, enhancing interaction with enzyme active sites .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Aqueous Solubility (μg/mL) | Key Substituents |
|---|---|---|---|---|
| 8-Bromo-3-methyl-6-CF₃-imidazo[1,2-a]pyridine | 282.04 | 2.8 | ~15 (predicted) | Br (8), CH₃ (3), CF₃ (6) |
| 8-Bromo-3-iodo-6-CF₃-imidazo[1,2-a]pyridine | 390.93 | 3.5 | ~5 (predicted) | Br (8), I (3), CF₃ (6) |
| 2-Bromo-6-CF₃-imidazo[1,2-a]pyridine | 265.03 | 2.3 | ~20 (measured) | Br (2), CF₃ (6) |
| 8-Fluoro-6-CF₃-imidazo[1,2-a]pyridine | 235.18 | 1.9 | ~30 (measured) | F (8), CF₃ (6) |
*logP values estimated using fragment-based methods.
- Solubility : The target compound’s methyl and CF₃ groups reduce solubility compared to fluoro analogues but improve membrane permeability. Iodo-substituted derivatives face solubility challenges due to higher hydrophobicity .
Biologische Aktivität
8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.04 g/mol
- CAS Number : 1277178-00-3
Biological Activity Overview
The biological activity of 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been investigated in various studies, highlighting its potential as an anti-cancer agent, antimicrobial agent, and inhibitor of specific enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on several cancer cell lines, including triple-negative breast cancer (TNBC) cells. The half-maximal inhibitory concentration (IC50) values for these cells were reported to be significantly lower than those for non-cancerous cells, indicating a favorable selectivity profile.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.5 | Low |
This selectivity suggests that the compound may be developed further as a targeted therapy for specific types of cancer.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In one study, it was screened against multiple strains of Mycobacterium tuberculosis, including drug-resistant strains. The results indicated a minimum inhibitory concentration (MIC) of less than 1 μg/mL against both sensitive and resistant strains, demonstrating its potential as an anti-infective agent .
The precise mechanism by which 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its biological effects is still being elucidated. However, preliminary data suggest that it may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. For example, the compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
- Tuberculosis Model : In another study involving infected mice, administration of the compound led to a marked decrease in bacterial load in lung tissues.
Safety Profile
Safety assessments conducted in animal models have indicated that 8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine possesses a favorable safety profile with minimal toxicity observed at therapeutic doses. Long-term studies are necessary to fully understand its safety and potential side effects.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
